

Radium-224: A Comparative Guide to a New Generation of Alpha Emitter Therapy

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Compound Name:	Radium-224	
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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with a growing interest in alpha emitters due to their high linear energy transfer (LET) and short-range, potent cytotoxicity. While Actinium-225 and Thorium-227 have been prominent in targeted alpha therapy (TAT) development, **Radium-224** is emerging as a compelling alternative with a unique therapeutic profile. This guide provides an objective comparison of **Radium-224** with Actinium-225 and Thorium-227, supported by experimental data, to inform researchers and drug development professionals.

At a Glance: Radium-224 vs. Actinium-225 and Thorium-227



Feature	Radium-224 (²²⁴ Ra)	Actinium-225 (²²⁵ Ac)	Thorium-227 (²²⁷ Th)
Half-life	3.63 days	9.92 days	18.68 days
Decay Chain	4 alpha, 2 beta emissions	4 alpha, 2 beta emissions	5 alpha, 2 beta emissions
Total Alpha Energy per Decay	~26 MeV[1]	~28 MeV	~33 MeV
Primary Therapeutic Application	Intracavitary (e.g., Radspherin® for peritoneal carcinomatosis)[2][3]	Systemic Targeted Alpha Therapy (e.g., ²²⁵ Ac-PSMA-617 for prostate cancer)[4][5]	Systemic Targeted Alpha Therapy (e.g., HER2- or MSLN- targeted conjugates) [6][7][8]
Chelation Chemistry	Challenging; typically used in unchelated form or adsorbed to microparticles[1][9]	Established chelation chemistry (e.g., DOTA)[11][12]	Established chelation chemistry (e.g., 3,2-HOPO)[7][13]
Production	From Thorium-228 (²²⁸ Th) generators[2]	From Thorium-229 (²²⁹ Th) decay or via cyclotrons/accelerator s[14]	From Actinium-227 (²²⁷ Ac) decay[13]

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing the efficacy of **Radium-224**, Actinium-225, and Thorium-227 are limited due to their different primary therapeutic strategies. However, available data from studies on relevant cancer models provide insights into their respective potencies.

Radium-224 (Radspherin®) in Peritoneal Carcinomatosis

Preclinical studies of Radspherin®, a suspension of **Radium-224** adsorbed onto calcium carbonate microparticles, have demonstrated significant efficacy in mouse models of peritoneal



carcinomatosis.[2][3]

Animal Model	Cancer Cell Line	Treatment	Key Findings	Reference
Immunodeficient athymic nude mice	Human ovarian cancer (SKOV- 3luc)	Intraperitoneal ²²⁴ Ra- microparticles	Significant reduction in intraperitoneal tumor weight.	[3]
Immunodeficient athymic nude mice	Human ovarian cancer (ES-2)	Intraperitoneal ²²⁴ Ra- microparticles	At least a doubling of median survival compared to the control group.	[3]
Syngeneic C57BL/6 mice	Ovarian cancer (ID8-fLuc)	Intraperitoneal ²²⁴ Ra-CaCO₃-MP (14-39 kBq/mouse)	Median survival ratios between 1.1 and 1.3 as monotherapy. Synergistic effect on overall survival when combined with carboplatin-paclitaxel or carboplatin-PLD.	[15]

Actinium-225 in Targeted Alpha Therapy

Actinium-225, typically chelated to a targeting molecule, has shown high potency in various preclinical models, particularly in prostate cancer.



Animal Model	Cancer Model	Treatment	Key Findings	Reference
Murine model	Human prostate cancer	²²⁵ Ac-labeled antibodies	Several logs less radioactivity needed to reach LD50 compared to ²¹³ Bi.	[14]
Mice with PSMA(+) xenografts	Prostate cancer	²²⁵ Ac-PSMA-617	Effective tumor growth inhibition.	[16]

Thorium-227 in Targeted Alpha Therapy

Thorium-227 conjugated to targeting antibodies has demonstrated robust anti-tumor activity in a range of preclinical solid tumor models.

Animal Model	Cancer Model	Treatment	Key Findings	Reference
Xenograft models	Mesothelin- positive cancers	Mesothelin- targeted ²²⁷ Th conjugate (MSLN-TTC)	Significant antitumor efficacy and survival benefit.	[7]
Cell line and PDX models	PSMA-positive prostate cancer	PSMA-targeted ²²⁷ Th conjugate (PSMA-TTC)	Strong antitumor efficacy (T/C values of 0.01 to 0.31) after a single injection.	[8]
Subcutaneous xenograft models	HER2-positive cancers	HER2-targeted ²²⁷ Th conjugate (HER2-TTC)	Dose-dependent antitumor efficacy.	[17][18]
Intratibial mouse model	Breast cancer bone metastasis	HER2-TTC	Inhibition of intratibial tumor growth and abnormal bone formation.	[17]



Clinical Trial Insights

Clinical investigations of these alpha emitters are ongoing, each tailored to their specific therapeutic strategy.

Radium-224 (Radspherin®)

Phase 1 and 2 clinical trials are evaluating the safety and efficacy of intraperitoneally administered Radspherin® for peritoneal carcinomatosis from colorectal and ovarian cancer. [19][20][21][22]

Trial Phase	Cancer Type	Key Objectives	Dosing	Status
Phase 1	Peritoneal metastasis from colorectal cancer	Safety, toxicity, MTD determination	Dose escalation from 1 to 7 MBq	Completed, well-tolerated with no DLT reached at 7 MBq[19][23]
Phase 2	Peritoneal metastasis from ovarian cancer	Efficacy (Progression- Free Survival) and safety	7 MBq	Recruiting[20] [21]
Phase 2	Peritoneal metastasis from colorectal cancer	Efficacy (Progression- Free Survival) and safety	7 MBq	Active[22]

Actinium-225-PSMA-617

Clinical trials are assessing the safety and efficacy of ²²⁵Ac-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC), including those who have progressed on ¹⁷⁷Lu-PSMA therapy.[4][5][24]



Trial Phase	Patient Population	Key Objectives	Dosing	Status
Phase 1 (AcTION)	mCRPC with or without prior ¹⁷⁷ Lu-PSMA therapy	Safety, DLT determination	Dose escalation	Recruiting[4][5]
Phase 2/3 (PSMAcTION)	mCRPC progressed on or after ¹⁷⁷ Lu-PSMA therapy	Efficacy (rPFS, OS) and safety	Dose optimization in Phase 2	Active[24]

Thorium-227 Conjugates

Phase 1 clinical trials are underway for Thorium-227 conjugated to antibodies targeting various tumor antigens.

Trial Phase	Target Antigen	Cancer Type	Status
Phase 1	Mesothelin	Mesothelioma and ovarian cancer	Active (NCT03507452)[7]
Phase 1	PSMA	mCRPC	Active (NCT03724747)[8]
Phase 1	HER2	HER2-expressing cancers	Active (NCT04147819)[25]

Experimental Protocols Radspherin® Preclinical Efficacy Study in Ovarian Cancer Mouse Model

- Animal Model: Immunodeficient athymic nude mice.
- Tumor Inoculation: Intraperitoneal injection of human ovarian cancer cells (SKOV-3luc or ES-2).



- Treatment Administration: Intraperitoneal administration of ²²⁴Ra-microparticles in suspension (250-400 μl per mouse) at various activity levels.
- Efficacy Assessment: Monitoring of tumor growth, survival, and blood parameters. Tumor weight was assessed at the end of the study.
- Toxicity Assessment: Hematology and clinical chemistry analyses of blood samples.[3]

Radspherin® Phase 1 Clinical Trial Protocol

- Study Design: Open-label, dose-escalation (3+3 design) study.
- Patient Population: Patients with peritoneal metastasis from colorectal cancer undergoing cytoreductive surgery and hyperthermic intraperitoneal chemotherapy (CRS-HIPEC).
- Intervention: Intraperitoneal administration of Radspherin® two days after CRS-HIPEC.
- Dose Levels: 1, 2, 4, and 7 MBq.
- Primary Outcome: Safety and tolerability, determination of maximum tolerated dose (MTD).
- Secondary Outcome: Biodistribution assessed by gamma-camera imaging.[19][23]

²²⁵Ac-PSMA-617 Phase 1 Clinical Trial (AcTION) Protocol

- Study Design: Open-label, international, dose-escalation study.
- Patient Population: Men with PSMA-positive prostate cancer, with and without prior exposure to ¹⁷⁷Lu-PSMA therapy.
- Intervention: Intravenous injection of ²²⁵Ac-PSMA-617 every 8 weeks for a maximum of 6 cycles.
- Primary Outcome: Safety, determination of dose-limiting toxicities (DLT) during the first 6
 weeks of treatment.
- Inclusion Criteria: ECOG performance status 0-2, histologically confirmed prostate cancer, positive ⁶⁸Ga-PSMA-11 PET/CT scan.[4][5]





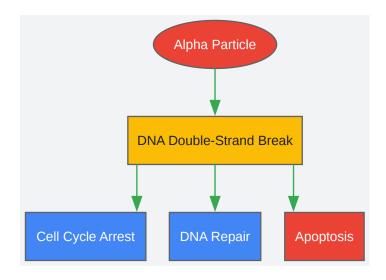
Mesothelin-Targeted Thorium-227 Conjugate (MSLN-TTC) Preclinical Study

- Cell Lines: Ovarian and cervical cancer cell lines with and without P-glycoprotein expression.
- In Vitro Assays: Cytotoxicity assays to evaluate the efficacy of MSLN-TTC.
- Animal Model: Xenograft and patient-derived xenograft (PDX) models of ovarian cancer.
- Treatment: Intravenous administration of MSLN-TTC as monotherapy or in combination with chemotherapeutics or antiangiogenic therapies.
- Efficacy Assessment: Tumor growth inhibition.
- Biodistribution Studies: Assessment of MSLN-TTC accumulation in the tumor and other organs.[6][26]

Signaling Pathways and Mechanism of Action

Alpha emitters exert their potent cytotoxic effects primarily through the induction of complex, difficult-to-repair DNA double-strand breaks (DSBs).[2][27] This direct damage to the DNA is a hallmark of high-LET radiation and is largely independent of the cell cycle phase and oxygenation status of the tumor.[28]

The cellular response to alpha particle-induced DNA damage involves the activation of complex signaling pathways.





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Caption: Alpha particle-induced DNA double-strand breaks trigger cellular responses including cell cycle arrest, DNA repair, or apoptosis.

Studies with ²²⁵Ac have shown that it can induce a DNA damage response (DDR), leading to the upregulation of certain proteins which can, in turn, create a feed-forward mechanism for radiotherapy.[12] For instance, in a prostate cancer model, ²²⁵Ac-labeled antibodies targeting hK2 led to an increased expression of the androgen receptor and hK2 itself, potentially enhancing the therapeutic effect.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow for evaluating a novel alpha emitter therapy involves several key stages.



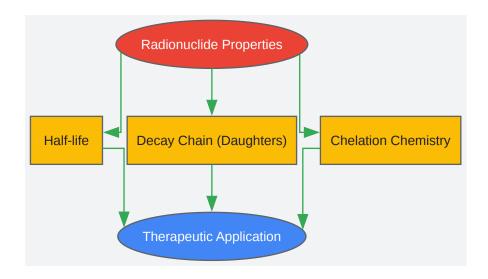
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Caption: A generalized preclinical workflow for the evaluation of targeted alpha therapies.

Logical Relationship of Radionuclide Properties to Therapeutic Application

The choice of an alpha emitter for a specific therapeutic application is guided by its unique physical and chemical properties.





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Caption: The physical and chemical properties of a radionuclide dictate its suitability for specific therapeutic applications.

Conclusion

Radium-224 presents a distinct and promising approach to alpha emitter therapy, particularly for localized treatments such as peritoneal carcinomatosis where systemic targeting is not required. Its shorter half-life compared to Actinium-225 and Thorium-227 may be advantageous in minimizing long-term toxicity. The development of Radspherin® showcases an innovative delivery method that overcomes the challenges of **Radium-224** chelation.

Actinium-225 and Thorium-227, with their well-established chelation chemistries, are highly suited for systemic targeted alpha therapies, allowing for precise delivery to disseminated tumors. The choice between these radionuclides will depend on the specific target, the desired biological half-life of the radiopharmaceutical, and logistical considerations.

Further research, including more direct comparative studies, is needed to fully elucidate the relative merits of these potent alpha emitters. However, the current body of evidence suggests that **Radium-224** is a valuable addition to the alpha emitter armamentarium, offering a unique therapeutic option for specific clinical scenarios.



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